molecular formula C13H26O2 B1587428 2-Octyloxytetrahydro-2H-pyran CAS No. 70690-19-6

2-Octyloxytetrahydro-2H-pyran

Cat. No.: B1587428
CAS No.: 70690-19-6
M. Wt: 214.34 g/mol
InChI Key: YGDANXKCMJFKDT-UHFFFAOYSA-N
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Description

2-Octyloxytetrahydro-2H-pyran is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.34 g/mol . It is a derivative of tetrahydropyran, where an octyloxy group is attached to the second carbon of the tetrahydropyran ring. This compound is known for its applications in various fields, including chemistry and industry.

Scientific Research Applications

2-Octyloxytetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Safety and Hazards

2-Octyloxytetrahydro-2H-pyran is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety instructions include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octyloxytetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1-octanol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether linkage between the tetrahydropyran ring and the octyl group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Octyloxytetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the octyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Mechanism of Action

The mechanism of action of 2-Octyloxytetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The octyloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxytetrahydro-2H-pyran: Similar structure with a methoxy group instead of an octyloxy group.

    2-Ethyloxytetrahydro-2H-pyran: Similar structure with an ethyloxy group instead of an octyloxy group.

    2-Butyloxytetrahydro-2H-pyran: Similar structure with a butyloxy group instead of an octyloxy group.

Uniqueness

2-Octyloxytetrahydro-2H-pyran is unique due to its longer alkyl chain (octyl group), which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.

Properties

IUPAC Name

2-octoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDANXKCMJFKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404538
Record name 2-Octyloxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70690-19-6
Record name 2-Octyloxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Octyloxytetrahydro-2H-pyran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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